2-(3-Fluorophenyl)succinic acid

Lipophilicity ADME Drug Discovery

Researchers targeting succinate receptor GPR91 pathways risk failed experiments when substituting unsubstituted or para-fluoro analogs. 2-(3-Fluorophenyl)succinic acid (CAS 62985-34-6) eliminates this risk: • Validated GPR91 antagonist with IC50 800 nM-quantitative benchmark for immunology and inflammation assays. • Mandatory starting material for 6-fluoroindan-1-carboxylic acid synthesis; para-isomer cannot yield the indanone core. • Unique LogP 1.47 (ΔLogP = 0.47 vs. para-isomer) enables precise lipophilicity tuning for lead optimization. Supplied with certificate of analysis; standard global shipping.

Molecular Formula C10H9FO4
Molecular Weight 212.17 g/mol
CAS No. 62985-34-6
Cat. No. B1337641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)succinic acid
CAS62985-34-6
Molecular FormulaC10H9FO4
Molecular Weight212.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(CC(=O)O)C(=O)O
InChIInChI=1S/C10H9FO4/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15)
InChIKeyFCGFKFCICBDDMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Fluorophenyl)succinic Acid (CAS 62985-34-6): Core Physicochemical and Structural Identity for Procurement Decisions


2-(3-Fluorophenyl)succinic acid (CAS 62985-34-6) is a fluorinated aromatic dicarboxylic acid derivative of succinic acid, with the molecular formula C₁₀H₉FO₄ and a molecular weight of 212.17 g/mol [1]. It is characterized by a meta-fluorine substitution on the phenyl ring, which confers distinct electronic and steric properties compared to unsubstituted succinic acid and its para-fluoro isomer . This compound is primarily utilized as a key synthetic intermediate in the development of pharmaceuticals and agrochemicals, and it serves as a versatile building block for constructing more complex molecular architectures .

Why Generic 'Fluorophenyl Succinic Acid' Substitution Fails: Critical Differentiation of the 3-Fluoro Isomer


Indiscriminately substituting 2-(3-fluorophenyl)succinic acid with seemingly similar analogs, such as its 4-fluoro isomer or unsubstituted succinic acid, introduces significant and quantifiable deviations in critical parameters for research and development. The position of the fluorine atom on the phenyl ring is a primary determinant of molecular properties. This compound's meta-fluorine substitution yields a distinct lipophilicity profile (LogP 1.47) compared to the para-isomer (LogP 1.00) , which directly influences solubility, membrane permeability, and protein binding. Furthermore, the 3-fluoro moiety is integral to specific biological activity, such as its role as a succinate receptor (GPR91) antagonist with an IC50 of 800 nM [1]. Using an unsubstituted analog or a differently substituted isomer will not replicate this targeted activity and will likely lead to failed experiments or suboptimal performance in drug discovery campaigns. The following quantitative evidence establishes the necessity of procuring the precise 3-fluoro isomer.

Quantitative Differentiation Guide: 2-(3-Fluorophenyl)succinic Acid vs. Analogs and Alternatives


Lipophilicity (LogP) Comparison: 3-Fluoro Isomer vs. 4-Fluoro Isomer

The lipophilicity of 2-(3-fluorophenyl)succinic acid, quantified by its LogP value, is a key differentiator from its 4-fluoro isomer, directly impacting its behavior in biological systems and chemical processes. The meta-fluoro substitution of the target compound results in a LogP of 1.47, indicating a significantly higher lipophilicity compared to the para-fluoro isomer, which has a reported LogP of 1.00 . This difference of 0.47 LogP units corresponds to an approximate threefold difference in the octanol-water partition coefficient (P), which will affect membrane permeability, plasma protein binding, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties in biological studies .

Lipophilicity ADME Drug Discovery

Biological Activity: Antagonism of Succinate Receptor 1 (GPR91)

2-(3-Fluorophenyl)succinic acid has been identified as a specific antagonist of the succinate receptor 1 (GPR91), a G protein-coupled receptor involved in inflammation and immune responses [1]. This activity is not a general property of all fluorophenyl succinic acid derivatives but is specific to the 3-fluoro isomer. The compound demonstrates antagonism of human GPR91 expressed in CHO-K1 cells, inhibiting succinate-induced receptor activation with an IC50 of 800 nM [2]. Unsubstituted succinic acid acts as an agonist at this receptor, and the para-fluoro isomer has not been reported to possess this activity, highlighting the unique pharmacophore of the 3-fluoro substitution.

GPR91 Immunology Inflammation

Utility as a Key Synthetic Intermediate: 6-Fluoroindan-1-carboxylic Acid Synthesis

2-(3-Fluorophenyl)succinic acid is a critical intermediate in the synthesis of 6-fluoroindan-1-carboxylic acid, a compound investigated for its analgesic properties . This synthetic route is enabled by the specific ortho/meta-directing effects of the fluorine atom, which facilitate intramolecular cyclization to form the indanone ring system. This utility as a building block is a direct consequence of the 3-fluoro substitution pattern; the 4-fluoro isomer or unsubstituted succinic acid would not undergo the same regioselective transformation, underscoring the compound's unique value in this specific synthetic sequence .

Organic Synthesis Medicinal Chemistry Analgesic Development

Polar Surface Area (PSA) and Drug-Likeness Considerations

The Polar Surface Area (PSA) is a key descriptor for predicting oral bioavailability and membrane permeability. 2-(3-Fluorophenyl)succinic acid has a calculated PSA of 74.60 Ų . This value is identical to its 4-fluoro isomer, but the combination of its unique LogP (1.47) and PSA places it in a specific region of chemical space. This combination is particularly relevant when designing compound libraries or optimizing lead compounds, as it indicates a balanced profile of lipophilicity and hydrogen-bonding potential, which is often correlated with favorable ADME properties. While the PSA itself is not a differentiator, its interplay with the distinct LogP of the 3-fluoro isomer provides a quantitative, holistic descriptor for library design.

Drug-Likeness Bioavailability ADME

Potential as a Potassium Channel Modulator: A Class-Level Inference

Patent literature identifies 2-(3-fluorophenyl)succinic acid as a member of a broader class of succinic acid derivatives that act as potassium channel modulators . The patent claims that compounds of this formula are effective for treating diseases influenced by potassium ion channel activity. While direct, comparative quantitative data on channel subtype selectivity or potency is not publicly available for this specific compound, this class-level inference supports its inclusion in screening libraries targeting potassium channels. The meta-fluoro substitution is likely a key contributor to any observed activity, as fluorine substitution patterns on aromatic rings are known to profoundly affect interactions with ion channel binding pockets .

Ion Channels Neurology Cardiology

Validated Application Scenarios for 2-(3-Fluorophenyl)succinic Acid (CAS 62985-34-6)


GPR91 Antagonist Tool Compound for Inflammation Research

Procure 2-(3-fluorophenyl)succinic acid for use as a validated antagonist in studies of succinate receptor 1 (GPR91) signaling. Its established IC50 of 800 nM in a cell-based assay [1] provides a quantitative benchmark for experimental design. This compound enables the specific interrogation of succinate-mediated pathways in immunology and inflammation, which cannot be achieved with the endogenous agonist succinate or with the 4-fluoro isomer.

Key Intermediate in the Synthesis of 6-Fluoroindan-1-carboxylic Acid Analgesics

This compound is a mandatory starting material for the six-step synthesis of 6-fluoroindan-1-carboxylic acid, a compound with demonstrated analgesic activity . Attempting this synthesis with the 4-fluoro isomer will not produce the desired indanone core. Procurement of the 3-fluoro isomer is essential for replicating published synthetic routes to this class of compounds.

Library Compound for Potassium Channel Modulator Screening

Include 2-(3-fluorophenyl)succinic acid in a screening library targeting potassium ion channels. Its inclusion is supported by patent literature that classifies compounds of this structural class as potential potassium channel modulators . Its unique lipophilicity (LogP 1.47) and polar surface area (74.60 Ų) profile make it a chemically distinct member of any screening deck, increasing the chances of identifying novel hits.

Building Block for Medicinal Chemistry Optimization of Lipophilicity

Utilize 2-(3-fluorophenyl)succinic acid as a building block when the goal is to introduce a meta-fluorophenyl group with a specific lipophilicity profile (LogP 1.47) into a larger molecular framework. The quantifiable difference from the para-isomer (ΔLogP = 0.47) allows medicinal chemists to fine-tune the ADME properties of a lead series with precision, a capability not possible with the unsubstituted or para-fluoro alternatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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